An In-depth Technical Guide to (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (2C-B-Ind)
An In-depth Technical Guide to (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (2C-B-Ind)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, commonly known as 2C-B-Ind. As a conformationally-restricted derivative of the potent psychedelic phenethylamine (B48288) 2C-B, 2C-B-Ind offers a valuable tool for probing the structure-activity relationships of 5-HT₂ subclass receptors. This document details its chemical identity, synthesis, and pharmacological profile at the human 5-HT₂ₐ and 5-HT₂c receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Chemical Identity and Properties
IUPAC Name: (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine[1]
2C-B-Ind is a synthetic compound developed to investigate the bioactive conformation of phenethylamine hallucinogens by restricting the rotational freedom of the ethylamine (B1201723) side chain. This is achieved by incorporating the side chain into an indane ring structure.
Table 1: Chemical and Physical Properties of 2C-B-Ind
| Property | Value |
| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
| Common Name | 2C-B-Ind |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| Canonical SMILES | COC1=C(C2=C(C=C1OC)C(CN)CC2)Br |
| InChI Key | HCLPGYNQMVSQIM-UHFFFAOYSA-N |
Synthesis
The synthesis of 2C-B-Ind is a multi-step process starting from 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The following is a detailed experimental protocol adapted from the synthesis of analogous conformationally restricted phenethylamines.
Experimental Protocol: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine
Step 1: Bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
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To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (B151609) (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) at room temperature.
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Stir the reaction mixture for 15 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the benzene by distillation.
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Add water to the residue and stir the resulting slurry for 30 minutes.
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Collect the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one by vacuum filtration and dry the solid.
Step 2: Reductive Amination to form 2C-B-Ind Note: This is a generalized procedure for reductive amination and specific reagents and conditions for 2C-B-Ind may vary.
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Dissolve the 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol (B129727) or ethanol.
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Add an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.
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Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction.
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Stir the reaction at room temperature until completion, as indicated by TLC.
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Quench the reaction carefully with an appropriate aqueous solution (e.g., dilute HCl).
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Perform a liquid-liquid extraction to isolate the product. Basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine by column chromatography or crystallization to obtain the final product.
Pharmacological Data
2C-B-Ind acts as a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors. Its pharmacological activity has been characterized primarily through in vitro binding and functional assays.
Table 2: Receptor Binding Affinity of Racemic 2C-B-Ind
| Receptor | Radioligand | Kᵢ (nM) | Source |
| Human 5-HT₂ₐ | [³H]ketanserin | 47 | McLean et al., 2006 |
Table 3: Functional Potency of Racemic 2C-B-Ind at the Human 5-HT₂ₐ Receptor
| Assay | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Source |
| Phosphoinositide Hydrolysis | Data not available | Data not available | - |
| Arachidonic Acid Release | Data not available | Data not available | - |
Note: While the primary literature confirms functional agonism, specific EC₅₀ and Eₘₐₓ values for 2C-B-Ind from the key study by McLean et al. (2006) are not publicly available in the abstract. The following experimental protocols are representative of the methods used to obtain such data for related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize compounds like 2C-B-Ind.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2C-B-Ind for the human 5-HT₂ₐ receptor.
Materials:
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HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
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[³H]ketanserin (radioligand).
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Unlabeled ketanserin (B1673593) (for non-specific binding determination).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well microplates.
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Cell harvester and glass fiber filters.
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Scintillation counter.
Procedure:
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Membrane Preparation: Harvest HEK-293 cells expressing the 5-HT₂ₐ receptor and prepare a crude membrane fraction by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of 2C-B-Ind.
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Total Binding: Add [³H]ketanserin and cell membrane homogenate to the binding buffer.
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Non-specific Binding: Add [³H]ketanserin, cell membrane homogenate, and a high concentration of unlabeled ketanserin (e.g., 1 µM).
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Competitive Binding: Add [³H]ketanserin, cell membrane homogenate, and serial dilutions of 2C-B-Ind.
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 2C-B-Ind from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional agonism of 2C-B-Ind at the 5-HT₂ₐ receptor by quantifying the accumulation of inositol (B14025) phosphates.
Materials:
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HEK-293 cells expressing the human 5-HT₂ₐ receptor.
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[³H]myo-inositol.
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Assay medium (e.g., inositol-free DMEM).
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LiCl solution.
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Dowex AG1-X8 resin.
Procedure:
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Cell Labeling: Plate cells in multi-well plates and label overnight with [³H]myo-inositol in an inositol-free medium.
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Compound Treatment: Wash the cells and pre-incubate with a LiCl solution (to inhibit inositol monophosphatase). Treat the cells with varying concentrations of 2C-B-Ind or a reference agonist (e.g., 5-HT) for a defined period.
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Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).
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Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
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Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the concentration-response curve for 2C-B-Ind and determine the EC₅₀ and Eₘₐₓ values.
Arachidonic Acid (AA) Release Assay
Objective: To assess the ability of 2C-B-Ind to stimulate the release of arachidonic acid, another downstream signaling pathway of the 5-HT₂ₐ receptor.
Materials:
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HEK-293 cells expressing the human 5-HT₂ₐ receptor.
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[³H]arachidonic acid.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).
Procedure:
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Cell Labeling: Incubate cells with [³H]arachidonic acid to allow for its incorporation into the cell membranes.
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Compound Stimulation: Wash the cells to remove unincorporated [³H]AA. Add the assay buffer containing various concentrations of 2C-B-Ind or a reference agonist.
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Incubation: Incubate for a specific time to allow for agonist-induced release of [³H]AA.
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Sample Collection: Collect the supernatant, which contains the released [³H]AA.
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Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.
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Data Analysis: Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for 2C-B-Ind-stimulated arachidonic acid release.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT₂ₐ receptor and a generalized workflow for characterizing a novel ligand like 2C-B-Ind.
Caption: 5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
2C-B-Ind represents a significant tool in the field of serotonergic research. Its rigid structure provides valuable insights into the conformational requirements for ligand binding and activation of 5-HT₂ receptors. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and molecular pharmacology of this and related compounds. Further studies are warranted to fully elucidate its functional selectivity and in vivo effects.
